molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No. B046372
Key on ui cas rn: 1694-31-1
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
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Patent
US05109131

Procedure details

To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg) to yield tert-butyl 3-oxobutyrate [156 g] as an oily product. The yield was 98.6%. NMR(CDCl3): δ3.34(2H,s), 2.25(3H,s), 1.47(9H,s)ppm .
Quantity
84.1 g
Type
reactant
Reaction Step One
Quantity
74.1 g
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[C:7]([OH:11])([CH3:10])([CH3:9])[CH3:8]>CN(C)C1C=CN=CC=1>[O:6]=[C:2]([CH3:1])[CH2:3][C:4]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
84.1 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
74.1 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0.61 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued for one further hour at 30° to 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain a colorless and clear reaction mixture, which
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg)

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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